6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-9-3-1-8(2-4-9)13-20-21-14(22-13)19-15-18-11-6-5-10(17)7-12(11)23-15/h1-7H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLLJKXDVPFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Formation of the oxadiazole ring: The benzo[d]thiazole intermediate is then reacted with hydrazine hydrate and a fluorinated benzoyl chloride to form the oxadiazole ring.
Final coupling reaction: The resulting intermediate is then coupled with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Fluorophenyl-oxadiazole derivatives consistently show antibacterial potency, with MIC values in the µg/mL range .
- The benzothiazole moiety may synergize with oxadiazole to enhance antifungal activity, as seen in structurally related thiadiazole analogs .
Physicochemical and Pharmacokinetic Properties
Critical parameters such as molecular weight, solubility, and binding affinity are compared below:
Biological Activity
6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines oxadiazole and benzothiazole moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's IUPAC name is N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors. Research indicates that the compound may modulate the activity of various proteins involved in cellular signaling pathways, which could lead to significant therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest the potential of this compound as a lead for developing new anti-tubercular agents.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have indicated that related benzothiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds featuring similar scaffolds have exhibited IC50 values as low as 9 nM against HT-29 colon cancer cells . This highlights the potential of this compound in cancer therapeutics.
Case Studies
Case Study 1: Antitubercular Activity
A series of synthesized derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among them, compounds with structural similarities to this compound exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM . This study underscores the importance of structural optimization in enhancing biological efficacy.
Case Study 2: Cytotoxicity Evaluation
In another investigation focusing on cytotoxicity against human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at concentrations that exhibited significant antimicrobial activity. This suggests a favorable therapeutic window for further development .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
